molecular formula C18H20N2O2 B11691674 N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide CAS No. 302909-09-7

N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide

Cat. No.: B11691674
CAS No.: 302909-09-7
M. Wt: 296.4 g/mol
InChI Key: VAEFRBVEATYAGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide typically involves the condensation reaction between cyclohexanone and 2-(1-naphthyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives .

Mechanism of Action

The mechanism by which N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide exerts its effects involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research applications, particularly in the fields of chemistry and medicine .

Biological Activity

N'-Cyclohexylidene-2-(1-naphthyloxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C18H20N2OC_{18}H_{20}N_2O and a molecular weight of approximately 290.36 g/mol. The compound features a hydrazide functional group, which is known for its reactivity and potential biological activity. Its structure allows it to participate in various chemical reactions, contributing to its biological effects.

Synthesis

The synthesis of this compound typically involves the condensation reaction between cyclohexylidene hydrazine and 2-(1-naphthyloxy)acetyl chloride under controlled conditions. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the final product.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, particularly enzymes involved in inflammatory processes. Preliminary studies have indicated that this compound acts as an inhibitor of lipoxygenases , enzymes that catalyze the formation of leukotrienes, which are mediators of inflammation. By inhibiting these enzymes, the compound has the potential to reduce inflammation and related symptoms.

Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives. For instance:

  • Inhibition Studies : A study evaluating various hydrazone derivatives reported that certain compounds exhibited IC50 values ranging from 12.8 to 365 μM against specific enzyme targets, indicating significant inhibitory potential .
  • Antimicrobial Testing : In related research, compounds structurally similar to this compound were tested against bacterial strains such as E. coli and S. aureus, revealing minimum inhibitory concentrations (MICs) that suggest potential effectiveness in treating infections .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
N'-Cyclohexylidene-2-(4-morpholinyl)acetohydrazideC_{18}H_{22}N_4OContains a morpholine group
N'-Cyclohexylidene-2-(2-toluidino)acetohydrazideC_{19}H_{22}N_4OFeatures a toluidine moiety
N'-Ethoxybenzylidene-2-(1-naphthyloxy)acetohydrazideC_{19}H_{22}N_4OEthoxy substitution instead of cyclohexyl

This table highlights how this compound stands out due to its specific combination of structural elements, which may enhance its biological activity compared to other similar compounds.

Properties

CAS No.

302909-09-7

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C18H20N2O2/c21-18(20-19-15-9-2-1-3-10-15)13-22-17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-12H,1-3,9-10,13H2,(H,20,21)

InChI Key

VAEFRBVEATYAGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)COC2=CC=CC3=CC=CC=C32)CC1

Origin of Product

United States

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